molecular formula C25H29ClF3N3O2 B2367576 [4-(2-Chlorophenyl)piperazino](4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)methanone CAS No. 2062071-38-7

[4-(2-Chlorophenyl)piperazino](4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)methanone

Cat. No. B2367576
CAS RN: 2062071-38-7
M. Wt: 495.97
InChI Key: WYXWLOARHQJQLY-UHFFFAOYSA-N
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Description

[4-(2-Chlorophenyl)piperazino](4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)methanone is a useful research compound. Its molecular formula is C25H29ClF3N3O2 and its molecular weight is 495.97. The purity is usually 95%.
BenchChem offers high-quality [4-(2-Chlorophenyl)piperazino](4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(2-Chlorophenyl)piperazino](4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis :

    • The crystal structure of a similar compound, involving a (4-chlorophenyl)(piperidin-1-yl)methanone component, was studied, revealing specific dihedral angles and intermolecular hydrogen bonds. This kind of research is significant in understanding the physical and chemical properties of such compounds (Revathi et al., 2015).
  • Antitubercular Activity :

    • A study synthesized derivatives related to your compound and tested them for antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited minimum inhibitory concentrations suggesting potential as antitubercular agents (Bisht et al., 2010).
  • Antihistamine Drug Synthesis :

    • A synthetic route for the antihistamine drugs clocinizine and chlorcyclizine was developed using a compound structurally similar to your query. This illustrates the relevance in pharmaceutical synthesis (Narsaiah et al., 2011).
  • Anticancer and Antituberculosis Studies :

    • Compounds structurally related to your query were synthesized and screened for both anticancer and antituberculosis activities. Some showed significant effects, indicating potential therapeutic applications (Mallikarjuna et al., 2014).
  • Impurity Identification in Drug Substances :

    • The identification and quantification of impurities in cloperastine hydrochloride, a drug substance, involved the analysis of compounds similar to your query. This type of research is crucial for ensuring the purity and safety of pharmaceuticals (Liu et al., 2020).
  • Antimicrobial Activity :

    • New compounds, including those structurally related to your query, were synthesized and evaluated for antimicrobial activities. Some exhibited notable effects against bacterial strains, highlighting their potential in combating infections (Wang et al., 2011).

properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[4-[2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClF3N3O2/c26-22-3-1-2-4-23(22)31-13-15-32(16-14-31)24(33)19-5-7-21(8-6-19)34-18-17-30-11-9-20(10-12-30)25(27,28)29/h1-8,20H,9-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXWLOARHQJQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Chlorophenyl)piperazino](4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)methanone

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